(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine
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Overview
Description
(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of Substituents: The chloro and phenyl groups are introduced at the 6 and 4 positions, respectively, through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs scalable methods such as Microwave-assisted synthesis and Metal-mediated reactions due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazoline derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: m-Toluidine, various halogenating agents.
Major Products
The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .
Scientific Research Applications
Chemistry
(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is used as a building block in the synthesis of more complex quinazoline derivatives with potential therapeutic applications .
Biology
In biological research, this compound is studied for its potential anticancer properties. Quinazoline derivatives have shown promise in inhibiting the growth of various cancer cell lines .
Medicine
The compound is investigated for its potential use in developing new anticancer drugs. Quinazoline-based drugs like erlotinib and gefitinib are already used in cancer therapy .
Industry
In the pharmaceutical industry, this compound is used in drug discovery and development processes .
Mechanism of Action
The mechanism of action of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and survival pathways. Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer drug.
Uniqueness
(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C21H16ClN3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25) |
InChI Key |
NWLQXBIVVHQPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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